Boc-4-carboxyl-L-phenylalanine
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Overview
Description
Boc-4-carboxyl-L-phenylalanine is a compound with the molecular formula C15H19NO6 . It is an analog of the amino acid L-phenylalanine with an additional carboxylic acid functional group . This compound can be incorporated into proteins in place of the native amino acid to investigate the role of phenylalanine residues in protein structure and function .
Molecular Structure Analysis
The Boc-4-carboxyl-L-phenylalanine molecule contains a total of 41 bonds. There are 22 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 2 hydroxyl groups .Physical And Chemical Properties Analysis
Boc-4-carboxyl-L-phenylalanine has a molecular weight of 309.31 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 309.12123733 g/mol . The topological polar surface area is 113 Ų .Scientific Research Applications
Electrochemically Chiral Recognition
Boc-phenylalanine has been used in the synthesis of chiral monomers with a single chiral center and higher stereospecificity . These monomers have been used to create films for electrochemically chiral recognition of 3,4-Dihydroxyphenylalanine enantiomers . This application is particularly useful in the field of analytical chemistry where chiral recognition plays a crucial role.
Boron Neutron Capture Therapy (BNCT)
Boc-phenylalanine has been studied in the context of BNCT, a form of cancer treatment . The compound 4-borono-L-phenylalanine (BPA) has shown potential in BNCT clinical trials . The uptake of BPA in cells can be enhanced by preloading with L-amino acids, including L-phenylalanine .
Biosynthesis of Phenylpropanoid Pathway Compounds
Phenylalanine ammonia lyase (PAL) is a key enzyme regulating the biosynthesis of compounds in the phenylpropanoid pathway . Boc-phenylalanine could potentially be used in studies investigating the regulation of metabolite production in this pathway .
Mechanism of Action
Target of Action
Boc-4-carboxyl-L-phenylalanine is a type of amino acid derivative . Amino acids are the basic units that make up proteins and play an important role in the state of cells, the maintenance of high density, and protein yield and quality . .
Mode of Action
As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids, contributing to protein synthesis and influencing cellular functions .
Biochemical Pathways
As an amino acid, it is likely involved in protein synthesis and other cellular processes .
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and influence various cellular functions .
Action Environment
Like other biochemical reagents, it should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXENJFSWWWQI-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-carboxyl-L-phenylalanine |
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